molecular formula C17H18N2O3 B2470343 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide CAS No. 955686-21-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

Cat. No. B2470343
CAS RN: 955686-21-2
M. Wt: 298.342
InChI Key: AJZXSVVLZCCZDG-UHFFFAOYSA-N
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Description

Furan-2-carbonyl compounds are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to be involved in various chemical reactions and have been used in the synthesis of a number of biologically active heterocycles .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of furan-2-carbonyl chloride with various nitrogen nucleophiles . For example, furan-2-carbonyl isothiocyanate has been heterocyclized with a variety of aliphatic and aromatic nitrogen nucleophiles to form a new series of heterocycles .


Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .


Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in diverse types of reactions, especially multicomponent reactions, which are increasingly widespread as extremely ideal and eco-friendly tools for the rapid synthesis of many heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, furan-2-carbonyl chloride is a liquid at room temperature with a boiling point of 173-174 °C and a density of 1.324 g/mL at 25 °C .

Scientific Research Applications

Antibacterial Activities

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide: has demonstrated promising antibacterial properties. A study by Siddiqa et al. synthesized this compound and evaluated its activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA) . Notably, it exhibited strong antibacterial effects, particularly against NDM-positive A. baumannii. Docking studies and molecular dynamics simulations further validated its efficacy.

Structural Insights

The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide (a related compound) was elucidated using single-crystal X-ray diffraction. The molecule exhibits a dihedral angle of 73.52° between the furan and pyridine rings . Such structural insights are crucial for understanding its behavior and interactions.

Antioxidant Properties

While not directly studied for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide , related compounds with furan moieties have shown antioxidant potential. Reactive oxygen species (ROS) produced during cellular metabolism can damage tissues and affect normal cellular function. Antioxidants help mitigate this damage by neutralizing ROS .

Safety and Hazards

Safety and hazard information would typically be found on a material safety data sheet (MSDS) for the specific compound. For example, furan-2-carbonyl chloride is classified as corrosive to metals, harmful if swallowed or inhaled, and may cause severe skin burns and eye damage .

Future Directions

Furan-2-carbonyl compounds have been employed in the synthesis of a number of biologically active heterocycles . Their potential for further applications in medicinal chemistry is being explored .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)18-14-6-5-12-7-8-19(11-13(12)10-14)17(21)15-4-3-9-22-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZXSVVLZCCZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

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